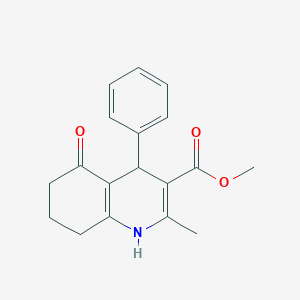![molecular formula C21H28N6O2 B5368489 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(9H-purin-6-yl)-3-piperidinamine](/img/structure/B5368489.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(9H-purin-6-yl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(9H-purin-6-yl)-3-piperidinamine, commonly known as DPPEMP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
DPPEMP is a selective adenosine A2A receptor antagonist, which means it blocks the activity of adenosine at the A2A receptor. Adenosine is a neurotransmitter that plays a crucial role in various physiological processes, including sleep, pain, and inflammation. By blocking the activity of adenosine at the A2A receptor, DPPEMP can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
DPPEMP has been shown to have various biochemical and physiological effects, including the modulation of dopamine release, the reduction of oxidative stress, and the improvement of cognitive function. DPPEMP has also been found to have anti-inflammatory and anti-nociceptive effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPPEMP for lab experiments is its selectivity for the A2A receptor, which allows researchers to study the specific effects of blocking this receptor. Additionally, DPPEMP has been found to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one limitation of DPPEMP is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for DPPEMP research, including the development of new therapies for neurodegenerative disorders, cancer, and other diseases. Additionally, DPPEMP may be studied further to understand its mechanism of action and potential side effects. Future research may also focus on the optimization of DPPEMP's pharmacokinetic properties to improve its efficacy and reduce dosing frequency. Finally, DPPEMP may be studied in combination with other drugs to explore potential synergistic effects.
Méthodes De Synthèse
DPPEMP can be synthesized using a multi-step process involving the reaction of 3,4-dimethoxyphenethylamine with 6-chloropurine in the presence of sodium hydride to form 3-(6-chloropurin-9-yl)piperidine. This intermediate is then reacted with N-methyl-N-(3-piperidinyl)propan-1-amine in the presence of potassium carbonate to form DPPEMP.
Applications De Recherche Scientifique
DPPEMP has been widely studied for its potential applications in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, DPPEMP has shown promising results in the treatment of Parkinson's disease and other neurodegenerative disorders. DPPEMP has also been found to have anti-cancer properties and may be used in the development of new cancer therapies. Additionally, DPPEMP has been studied as a potential drug candidate for the treatment of various other diseases, including inflammation, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(7H-purin-6-yl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-26(10-8-15-6-7-17(28-2)18(11-15)29-3)16-5-4-9-27(12-16)21-19-20(23-13-22-19)24-14-25-21/h6-7,11,13-14,16H,4-5,8-10,12H2,1-3H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWIOKSVLVNHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CCCN(C2)C3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]-6-nitrophenyl acetate](/img/structure/B5368427.png)

![3-[(cyclobutylcarbonyl)amino]-N,4-dimethyl-N-[(3-methylpyridin-2-yl)methyl]benzamide](/img/structure/B5368442.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide](/img/structure/B5368447.png)
![3-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5368452.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5368458.png)
![2-methyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5368476.png)
![5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine](/img/structure/B5368484.png)
![1-ethyl-4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5368487.png)
![9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione](/img/structure/B5368497.png)
![4-ethyl-5-({1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5368512.png)
![N-[1-(3-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5368524.png)
![6-benzyl-N-isopropyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5368526.png)